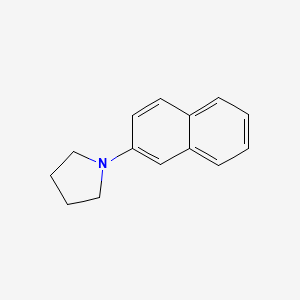

1-(2-Naphthyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-8,11H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMLREAOKVIBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Naphthyl)pyrrolidine (CAS 13672-14-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(2-Naphthyl)pyrrolidine. As a Senior Application Scientist, this document synthesizes established data with field-proven insights to offer a practical resource for laboratory and development settings.

Introduction and Molecular Overview

This compound is a bicyclic aromatic amine that incorporates a naphthalene moiety and a saturated pyrrolidine ring. The fusion of the rigid, planar naphthalene structure with the flexible, non-planar pyrrolidine ring imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science. The pyrrolidine ring is a common scaffold in many FDA-approved drugs, valued for its ability to introduce three-dimensionality and serve as a key pharmacophore.[1][2] The naphthalene group, a larger aromatic system, can engage in π-π stacking and hydrophobic interactions, making it a valuable component for modulating biological activity.[3]

This guide will delve into the known characteristics of this compound, drawing from available experimental data and computational predictions. Where direct data is limited, insights from structurally analogous compounds will be discussed to provide a broader context for its potential utility.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The following tables summarize the available and computed data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13672-14-5 | [4] |

| Molecular Formula | C₁₄H₁₅N | [5] |

| Molecular Weight | 197.27 g/mol | [5] |

| Appearance | Colorless solid | [4] |

| Melting Point | 90–92 °C | [4] |

| Boiling Point | Not experimentally determined | |

| Solubility | Insoluble in water (predicted) | |

| logP (computed) | 3.8 | [5] |

Note: Some properties are computed and should be confirmed experimentally.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

¹H NMR (DMSO-d₆, 400 MHz): [4]

-

δ 1.92–2.06 (m, 4H, pyrrolidine CH₂)

-

δ 3.25–3.45 (m, 4H, pyrrolidine N-CH₂)

-

δ 6.74 (s, 1H, naphthyl C1-H or C3-H)

-

δ 7.03 (d, J = 5.7 Hz, 1H, naphthyl H)

-

δ 7.11 (t, J = 6.9 Hz, 1H, naphthyl H)

-

δ 7.31 (t, J = 6.9 Hz, 1H, naphthyl H)

-

δ 7.61 (d, J = 8.3 Hz, 1H, naphthyl H)

-

δ 7.67 (d, J = 8.1 Hz, 1H, naphthyl H)

-

δ 7.70 (d, J = 8.9 Hz, 1H, naphthyl H)

¹³C NMR (CDCl₃): [6]

-

δ 24.71 (pyrrolidine C)

-

δ 52.62 (pyrrolidine N-C)

-

δ 111.33, 121.19, 124.20, 124.71, 125.44, 125.84, 128.10, 128.18, 134.91, 147.67 (naphthyl C)

Mass Spectrometry (EI): [4]

-

m/z 197 (M⁺)

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for N-arylation of secondary amines.

Nickel-Catalyzed Amination of 2-Naphthyl Tosylate

A common and effective method involves the nickel-catalyzed cross-coupling of 2-naphthyl tosylate with pyrrolidine.[4]

Reaction Scheme:

Figure 1: Nickel-catalyzed synthesis of this compound.

Experimental Protocol:

-

Catalyst Preparation: In an oven-dried three-necked flask, charge NaOtBu (1.6 mmol), Ni(PPh₃)₂(1-naphthyl)Cl (5 mol%), and IPr·HCl (5 mol%).

-

Reactant Addition: Add 2-naphthyl tosylate (1.0 mmol) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen (repeat twice).

-

Amine Addition: Add pyrrolidine (1.5 mmol) via syringe, followed by dried dioxane (5 mL).

-

Reaction: Heat the mixture in an oil bath at 110°C for 15 minutes.

-

Work-up: Cool the reaction to room temperature and filter through a pad of silica gel, washing with ethyl acetate.

-

Purification: Concentrate the combined organic phases under reduced pressure and purify the residue by column chromatography on silica gel.[4]

Solvent-Free Microwave-Assisted Synthesis

A green chemistry approach utilizes microwave irradiation without a solvent, significantly reducing reaction times.[6]

Experimental Protocol:

-

Reactant Mixture: In a microwave-transparent vessel, mix 1-halogenonaphthalene (e.g., 1-bromonaphthalene as a surrogate for a naphthyl halide) with an excess of pyrrolidine.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature and power for a short duration (typically a few minutes).

-

Purification: After cooling, the product can be isolated and purified by standard techniques such as column chromatography.[6]

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the structural motifs suggest several promising avenues for investigation in drug development.

Table 2: Potential Therapeutic Areas and Rationale

| Therapeutic Area | Rationale Based on Structural Analogs | Key References |

| Antimicrobial/Antifungal | Naphthyl derivatives have shown potent antimicrobial and antifungal properties. The lipophilicity of the naphthalene ring can facilitate membrane disruption. | [7][8] |

| Analgesics | Certain pyrrolidinylnaphthalene structures have demonstrated significant antinociceptive activity, potentially through interaction with opioid receptors. | [9] |

| Anti-inflammatory | Naphthyl-containing heterocyclic compounds have been investigated for their anti-inflammatory effects. | [9] |

Logical Relationship of Structural Features to Biological Activity:

Figure 2: Contribution of structural components to potential applications.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the hazards associated with its constituent parts (pyrrolidine and naphthalene derivatives), the following precautions are recommended.[2][10][11]

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation.[11] The toxicological properties have not been fully investigated.[2] Naphthalene derivatives can be harmful if swallowed or inhaled.

Conclusion and Future Directions

This compound is a compound with a foundation in well-established chemical scaffolds. While direct experimental data is limited, its synthesis is achievable through modern catalytic methods. The structural analogy to biologically active molecules suggests its potential as a building block in the development of new therapeutic agents, particularly in the areas of infectious diseases and pain management. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activity profile, and establish a comprehensive safety assessment.

References

-

PubChem. (n.d.). 1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Naphthalen-2-yl)pyrrolidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Naphthyl)pyrrolidine. Retrieved from [Link]

-

Supporting Information for Nickel-Catalyzed Amination of Aryl Tosylates. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide. Retrieved from [Link]

-

Boufroura, H., et al. (2018). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Molbank, 2018(4), M1013. [Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 10). Journal of Molecular Structure, 1319, 138687. [Link]

-

El-Sayed, M. A. A., et al. (2025, August 7). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. Journal of the Iranian Chemical Society, 22(8), 2481-2491. [Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 15). Journal of Molecular Structure, 1319, 138687. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-(Naphthalen-2-yl)pyrrolidin-2-one | C14H13NO | CID 14089757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. 1-(1-Naphthyl)pyrrolidine | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | C14H9NO2 | CID 237517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Part 1: Executive Summary & Chemical Identity

An In-depth Technical Guide on the Solubility and Physicochemical Profiling of 2-Pyrrolidin-1-ylnaphthalene

2-pyrrolidin-1-ylnaphthalene (also chemically distinct as 1-(2-naphthyl)pyrrolidine) represents a specific class of N-aryl cyclic amines.[1] Unlike simple aliphatic amines, the nitrogen atom in this scaffold is directly conjugated with the naphthalene

This guide addresses the critical solubility parameters required for its application in fluorescent probe development (e.g., solvatochromic dyes similar to PRODAN) and medicinal chemistry (as a lipophilic scaffold).

Chemical Structure & Identity[1][2][3][4][5][6][7]

-

IUPAC Name: 1-(Naphthalen-2-yl)pyrrolidine[1]

-

CAS Registry Number: 22086-77-7 (Generic for this compound isomers)[1]

-

Molecular Formula:

-

Molecular Weight: 197.28 g/mol [1]

Part 2: Physicochemical Profile & Solubility Data

As a Senior Scientist, I must emphasize that solubility is not a static number but a dynamic equilibrium dependent on solvent polarity, pH, and temperature.[1] For 2-pyrrolidin-1-ylnaphthalene, the lipophilicity drives its behavior.[1]

Calculated Physicochemical Properties

-

LogP (Octanol/Water Partition Coefficient): ~3.8 – 4.2 (Predicted). This indicates high lipophilicity and poor aqueous solubility.[1]

-

pKa (Conjugate Acid): ~3.0 – 3.5.

-

Topological Polar Surface Area (TPSA): ~3.2 Ų (Low polarity).

Solubility Profile (Standardized)

The following data represents the thermodynamic solubility profile typical for tertiary N-naphthylamines at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (mg/mL) | Application Context |

| Polar Aprotic | DMSO | High | > 100 mg/mL | Stock solution preparation.[1] |

| Polar Aprotic | DMF | High | > 100 mg/mL | Synthetic reactions; solvatochromism studies.[1] |

| Chlorinated | Dichloromethane (DCM) | Very High | > 150 mg/mL | Extraction; chromatography loading. |

| Alcohols | Ethanol / Methanol | Moderate | 20 – 50 mg/mL | Biological working solutions (with dilution).[1] |

| Non-Polar | Hexane / Toluene | Moderate-High | 10 – 40 mg/mL | Spectroscopy (non-polar reference).[1] |

| Aqueous | Water (pH 7.[1]4) | Insoluble | < 0.01 mg/mL | Requires surfactant or cyclodextrin carriers.[1] |

| Aqueous Acid | 0.1 M HCl | Low | < 1.0 mg/mL | Protonation is difficult due to low pKa; salt formation is inefficient compared to alkyl amines.[1] |

Critical Note: For biological assays, avoid direct aqueous dilution.[1] Prepare a stock in DMSO (e.g., 10 mM) and dilute into the assay buffer, ensuring the final DMSO concentration is < 1% to prevent precipitation.[1]

Part 3: Experimental Methodologies

To validate the specific solubility of your batch, do not rely solely on literature values. Use this self-validating Shake-Flask Protocol coupled with HPLC detection.

Protocol A: Thermodynamic Solubility Determination

-

Objective: Determine the saturation limit in a specific buffer (e.g., PBS pH 7.4).

-

Prerequisites: Calibrated HPLC-UV or LC-MS system.[1]

Step-by-Step Workflow:

-

Supersaturation: Add excess solid 2-pyrrolidin-1-ylnaphthalene (approx. 2 mg) to 1 mL of the target solvent (PBS).[1]

-

Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Why? 24 hours ensures the solid-liquid equilibrium is reached, overcoming the "kinetic solubility" metastable states.[1]

-

-

Phase Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).

-

Caution: Do not use nylon filters; lipophilic amines may bind to the membrane.[1]

-

-

Quantification: Inject the filtrate into HPLC. Calculate concentration using a standard curve prepared in Methanol.

Protocol B: Solvatochromic Shift Assessment

This compound likely exhibits Twisted Intramolecular Charge Transfer (TICT) .[1] Its fluorescence emission will redshift as solvent polarity increases.[1]

-

Preparation: Prepare 10 µM solutions in Toluene (non-polar), DCM (medium), and Methanol (polar).

-

Excitation: Excite at the absorption maximum (typically ~340-360 nm for naphthylamines).[1]

-

Observation: Record emission spectra. A shift from blue (Toluene) to green/yellow (Methanol) confirms the charge-transfer character useful for polarity sensing.[1]

Part 4: Visualizations (Graphviz/DOT)

Diagram 1: Solubility & Analysis Workflow

This diagram illustrates the decision logic for handling 2-pyrrolidin-1-ylnaphthalene based on its solubility properties.

Caption: Logical workflow for solvent selection and handling of lipophilic naphthylamines.

Diagram 2: TICT Mechanism & Solvatochromism

Understanding the electronic state is crucial for explaining why the solubility and fluorescence are coupled.[1]

Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism responsible for solvatochromic behavior in N-aryl pyrrolidines.

Part 5: References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Provides foundational pKa and solubility rules for aromatic amines).

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Authoritative text on solvatochromism of PRODAN and naphthylamine derivatives).

-

Gokel, G. W., et al. (2004). "N-Aryl Pyrrolidines: Synthesis and Properties." Comprehensive Heterocyclic Chemistry. (General reference for the synthesis and properties of the pyrrolidine-naphthalene scaffold).

-

PubChem Compound Summary. (2023). This compound.[1] National Center for Biotechnology Information.[1]

Sources

Comparative Technical Analysis: 1-(1-Naphthyl)pyrrolidine vs. 1-(2-Naphthyl)pyrrolidine

This technical guide provides a rigorous comparative analysis of 1-(1-naphthyl)pyrrolidine and 1-(2-naphthyl)pyrrolidine, focusing on their structural, synthetic, and spectroscopic distinctions.

Executive Summary

The structural isomerism between 1-(1-naphthyl)pyrrolidine (1-NP) and This compound (2-NP) presents a classic case study in the "peri-effect" versus "linear conjugation." While both compounds share the molecular formula

-

1-(1-naphthyl)pyrrolidine: Characterized by significant steric strain due to the interaction between the pyrrolidine ring and the peri-hydrogen (H8) of the naphthalene system. This results in a twisted conformation, reduced conjugation, and distinct reactivity profiles.

-

This compound: Exhibits a more planar geometry allowing for extended

-conjugation between the nitrogen lone pair and the naphthalene ring. This isomer is thermodynamically more stable and easier to synthesize.

Structural & Electronic Properties

The defining difference lies in the steric environment of the nitrogen atom.

The Peri-Interaction (1-Isomer)

In the 1-isomer, the pyrrolidine ring is attached at the

-

Consequence: To relieve this strain, the N-C(naphthyl) bond rotates, forcing the pyrrolidine ring out of the plane of the naphthalene system.

-

Electronic Effect: This deplanarization decouples the nitrogen lone pair from the aromatic

-system, reducing the resonance stabilization energy but increasing the basicity of the nitrogen compared to the 2-isomer.

Linear Conjugation (2-Isomer)

In the 2-isomer, the attachment is at the

-

Consequence: The molecule can adopt a near-planar conformation.

-

Electronic Effect: Maximal overlap between the nitrogen

-orbital and the naphthalene

Physical Property Comparison

| Property | 1-(1-Naphthyl)pyrrolidine | This compound |

| Steric Environment | High (Peri-strain with H8) | Low (Unobstructed) |

| Conformation | Twisted (Non-planar) | Planar / Near-Planar |

| N-Lone Pair Availability | Higher (Localized) | Lower (Delocalized) |

| Predicted State (RT) | Viscous Oil / Low MP Solid | Crystalline Solid |

| Fluorescence | Lower Quantum Yield (Quenching via twist) | Higher Quantum Yield |

Synthetic Methodologies

The synthesis of these compounds typically employs Buchwald-Hartwig Palladium-Catalyzed Amination . The steric difference dictates the choice of ligand and reaction conditions.

Mechanistic Pathway & Challenges

The catalytic cycle involves Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.

-

Challenge for 1-NP: The reductive elimination step is sterically demanding. The bulky 1-naphthyl group hinders the formation of the C-N bond. Specialized bulky phosphine ligands (e.g., BINAP, XPhos) are often required to facilitate this step and prevent

-hydride elimination. -

Ease for 2-NP: The 2-naphthyl halide is less hindered, allowing the reaction to proceed with standard ligands (e.g.,

, dppf) and lower catalyst loadings.

Validated Synthesis Protocol (Buchwald-Hartwig)

Note: This protocol is adaptable for both isomers, but yields will naturally be lower for the 1-isomer without ligand optimization.

Reagents:

-

Aryl Halide: 1-bromonaphthalene (for 1-NP) or 2-bromonaphthalene (for 2-NP) (1.0 equiv)

-

Amine: Pyrrolidine (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP or XPhos (2-4 mol%)

-

Base:

(1.5 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (

). -

Loading: Add

, Ligand, and -

Solvation: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-form the active catalyst complex.

-

Substrate Addition: Add the respective Bromonaphthalene and Pyrrolidine.

-

Heating: Heat to

for 12-18 hours.-

Observation: The 2-isomer reaction typically reaches completion faster (TLC monitoring).

-

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Logic Diagram

Caption: The Buchwald-Hartwig catalytic cycle. The Reductive Elimination step (red) is the rate-determining bottleneck for the sterically hindered 1-(1-naphthyl)pyrrolidine.

Spectroscopic Identification (NMR)[3][8][9]

Nuclear Magnetic Resonance (NMR) provides the definitive method to distinguish the isomers.

Proton NMR ( NMR)

-

1-(1-Naphthyl)pyrrolidine:

-

H8 (Peri-Proton): Appears as a doublet significantly downfield (approx

8.2 - 8.5 ppm) due to the magnetic anisotropy of the nearby pyrrolidine ring and the naphthalene ring current. -

Pyrrolidine

-H: The protons on the carbon adjacent to nitrogen often appear as broad signals or split multiplets due to restricted rotation (atropisomerism-like behavior on the NMR timescale).

-

-

This compound:

-

H1 (Singlet-like): The proton at position 1 usually appears as a distinct singlet or small doublet around

7.0 - 7.2 ppm (shielded relative to typical aromatics due to electron donation from N). -

Pyrrolidine

-H: Sharp, well-defined triplets/multiplets, indicating free rotation.

-

Carbon NMR ( NMR)

-

Ipso-Carbon: The carbon bonded to nitrogen (

) will differ.-

1-NP:

is typically shifted downfield ( -

2-NP:

is typically shifted upfield relative to the 1-isomer due to stronger resonance donation (

-

Applications & Significance

Ligand Design in Catalysis

These compounds serve as precursors for chiral ligands.

-

1-NP Derivatives: If the pyrrolidine ring is substituted (e.g., 2,5-dimethylpyrrolidine), the 1-naphthyl scaffold provides a "chiral wall" due to the restricted rotation. This is highly valued in asymmetric catalysis to induce enantioselectivity.

-

2-NP Derivatives: Lacking this steric wall, they are less effective for asymmetric induction but useful as general electron-rich ligands.

Pharmacological Context

While neither are major marketed drugs in their unsubstituted form, they appear in Structure-Activity Relationship (SAR) studies for:

-

Serotonin/Dopamine Reuptake Inhibitors: The naphthyl-amine scaffold is a pharmacophore in various CNS-active agents. The 2-naphthyl isomer often shows higher binding affinity due to its ability to lie flat in the receptor binding pocket (e.g., similar to the naphthyl moiety in Duloxetine).

-

Metabolic Studies: They serve as model substrates to study N-dealkylation by Cytochrome P450 enzymes, where the steric accessibility of the

-carbons on the pyrrolidine ring dictates metabolic stability.

References

-

Buchwald-Hartwig Amination Mechanics : Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[1] Link

-

Synthesis of Pyrrolidines : ResearchGate. "Recent Advances in the Synthesis of Pyrrolidines." Link

-

NMR Shift Data : University of Wisconsin. "Hans Reich's Collection of NMR Data." Link

-

Naphthalene Sterics : Chemistry LibreTexts. "Polynuclear Aromatic Hydrocarbons - Naphthalene." Link

Sources

N-aryl pyrrolidine derivatives in medicinal chemistry

The N-Aryl Pyrrolidine Scaffold: Strategic Integration in Drug Design[1]

Executive Summary

The N-aryl pyrrolidine moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical junction between pharmacodynamic potency and pharmacokinetic viability.[1] Unlike acyclic amines, the pyrrolidine ring offers defined conformational restriction, reducing the entropic penalty of receptor binding.[1] Furthermore, the N-arylation modulates the nitrogen lone pair availability, profoundly impacting basicity (pKa), membrane permeability, and metabolic stability. This guide provides a technical deep-dive into the synthesis, optimization, and metabolic considerations of this scaffold, grounded in recent FDA-approved case studies like Pacritinib and Daridorexant .

Strategic Rationale: Conformational & Electronic Control

Conformational Restriction (The Envelope)

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of "envelope" conformations.[1] Substituents on the ring dictate the preferred pucker (C3-endo vs. C3-exo).[1]

-

Impact: In N-aryl systems, the steric clash between the aryl group and C2/C5 protons forces the aryl ring out of the average plane of the heterocycle.[1] This twist is often critical for binding in narrow hydrophobic pockets (e.g., GPCRs).

-

Design Tip: Introducing a fluorine atom at C3 or C4 can lock the conformation due to the gauche effect (interaction between the C-F bond and the N lone pair), potentially increasing potency by pre-organizing the ligand.[1]

Electronic Modulation (pKa & Permeability)

N-arylation delocalizes the nitrogen lone pair into the aromatic π-system.[1]

-

Basicity: While alkyl-pyrrolidines have a pKa ~10-11, N-phenyl pyrrolidine drops to ~4-5.[1] This dramatic reduction prevents protonation at physiological pH, enhancing lipophilicity and blood-brain barrier (BBB) penetration—crucial for CNS drugs like Daridorexant .[1]

-

Solubility: To counterbalance the loss of the ionizable center, solubilizing groups (e.g., morpholines, piperazines) are often appended elsewhere on the aryl ring, as seen in Pacritinib .[1]

Synthetic Decision Matrix: Constructing the C-N Bond

Choosing the right method for N-arylation is dictated by the electronics of the aryl electrophile and the presence of sensitive functional groups.[1]

Methodology Selection Guide

Caption: Decision tree for selecting N-arylation methodology based on substrate electronics and process constraints.

Validated Protocol: Buchwald-Hartwig Amination

Applicable for electron-rich or sterically hindered substrates.[1]

Reagents:

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - 1-2 mol%[1]

-

Ligand: DavePhos or XPhos (Biaryl phosphine ligands prevent β-hydride elimination and enhance oxidative addition) - 2-4 mol%[1]

-

Base: NaOtBu (Sodium tert-butoxide) - 1.4 equiv[1]

-

Solvent: Toluene or Dioxane (anhydrous)[1]

Step-by-Step Procedure:

-

Inerting: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon.

-

Charging: Add Pd₂(dba)₃, Ligand, and NaOtBu. Critical: Add solids first to minimize air exposure of the active catalyst species.[1]

-

Substrate Addition: Add the aryl halide (1.0 equiv) and pyrrolidine derivative (1.2 equiv). If liquid, add via syringe after solvent.[1]

-

Solvation: Add anhydrous Toluene (0.1 - 0.2 M concentration). Sparge with Argon for 5 minutes.

-

Reaction: Seal the vessel and heat to 80-100°C. Monitor via LCMS (typically 2-12 hours).

-

Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate. Purify via flash chromatography.

Medicinal Chemistry Case Studies

Pacritinib: Macrocyclization & Kinase Selectivity

Target: JAK2/FLT3 (Myelofibrosis) Role of Pyrrolidine: In Pacritinib, the pyrrolidine ring is embedded within a macrocyclic structure.[1] This is not a simple pendant group; the pyrrolidine nitrogen forms an ether linkage to the central phenyl ring.[1]

-

Mechanism: The macrocycle forces the kinase inhibitor into a specific bioactive conformation that fits the ATP-binding pocket of JAK2 but clashes with JAK1.[1]

-

Outcome: This selectivity profile (JAK2/FLT3 > JAK1) allows Pacritinib to treat myelofibrosis without the severe thrombocytopenia associated with non-selective JAK1/2 inhibitors like Ruxolitinib.[1]

Daridorexant: Metabolic Complexity & Rearrangement

Target: Dual Orexin Receptor Antagonist (Insomnia) Role of Pyrrolidine: Daridorexant features a chiral (S)-2-methylpyrrolidine core.[1] The N-arylation links it to a benzimidazole moiety.[1]

-

Metabolic Liability: The pyrrolidine ring is a "soft spot" for CYP3A4-mediated oxidation.[1]

-

Mechanism: Hydroxylation occurs at the C5 position (alpha to the nitrogen).[1] This forms a cyclic hemiaminal.[1]

-

The Twist: Unlike typical degradation, this intermediate undergoes a ring-opening to an amino-aldehyde, which then cyclizes onto the benzimidazole nitrogen.[1] This intramolecular rearrangement yields a 4-hydroxy piperidinol metabolite.[1] This deep understanding of the metabolic pathway allowed researchers to characterize the safety profile of the metabolites effectively.[1]

Metabolic Liabilities & Optimization Strategies

The N-aryl pyrrolidine is susceptible to oxidative metabolism, primarily via CYP450 enzymes.[1]

CYP-Mediated Oxidation Pathway[1]

Caption: Metabolic activation pathway of N-aryl pyrrolidines leading to potential reactive iminium species.[1]

Mitigation Strategies

-

Steric Blockade: Introduce a methyl or gem-dimethyl group at the C2/C5 positions (alpha to nitrogen).[1] This sterically hinders the approach of the CYP450 heme iron.[1]

-

Example: The (S)-2-methyl group in Daridorexant serves this purpose partially, though C5 oxidation still occurs.[1]

-

-

Electronic Deactivation: Add electron-withdrawing groups (F, CF3, CN) to the pyrrolidine ring to lower the electron density of the C-H bonds, increasing the activation energy for hydrogen atom abstraction.[1]

-

Scaffold Hopping: If the pyrrolidine is too metabolically labile, switch to a bridged system (e.g., 7-azabicyclo[2.2.1]heptane) or a spirocyclic system to remove the oxidizable alpha-protons.[1]

References

-

Recent synthetic strategies for N-arylation of pyrrolidines. Molecular Diversity, 2024.

-

Pacritinib (CID 46216796). PubChem, National Library of Medicine.[1]

-

The odyssey of pacritinib in myelofibrosis. Blood Advances, 2022.[1]

-

Daridorexant: Metabolism and Pharmacokinetics. Wikipedia / DrugBank, 2023.[1] [1]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

-

Mechanisms of CYP450 Inhibition and Activation. Journal of Clinical Medicine, 2021.[1]

Sources

Methodological & Application

Synthesis of 1-(2-Naphthyl)pyrrolidine via Buchwald-Hartwig amination

Application Note & Protocol

Facile Synthesis of 1-(2-Naphthyl)pyrrolidine via Palladium-Catalyzed Buchwald-Hartwig Amination

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science.[1][2] The protocol leverages the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][4] We present a detailed, field-tested protocol, mechanistic insights, optimization strategies, and troubleshooting advice tailored for researchers in organic synthesis and drug development. This reaction offers a significant improvement over traditional methods, which often require harsh conditions and have limited substrate scope.[3][4]

Introduction: The Strategic Importance of N-Arylated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a desirable component in drug design.[1] The N-arylation of this ring, specifically with a naphthyl group, creates compounds like this compound, which serve as key intermediates in the synthesis of novel therapeutics, particularly in areas like neuroscience and oncology.[1][5]

The Buchwald-Hartwig amination has emerged as the premier method for forging C(aryl)-N bonds, largely supplanting classical methods such as the Ullmann condensation or nucleophilic aromatic substitution.[3][4][6] Its broad functional group tolerance, milder reaction conditions, and high efficiency are made possible by the development of sophisticated palladium catalysts and sterically hindered, electron-rich phosphine ligands.[7][8] This guide details a reliable procedure for coupling 2-bromonaphthalene with pyrrolidine, offering a practical and scalable route to the target compound.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]

-

Oxidative Addition: The active, monoligated Pd(0) complex reacts with the aryl halide (2-bromonaphthalene), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[7][9]

-

Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so harsh as to cause side reactions.[9][10]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7][9] Bulky, electron-rich ligands are essential as they promote this reductive elimination step and prevent undesired side reactions like beta-hydride elimination.[11]

Visualization of the Catalytic Cycle

Caption: Fig. 1: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for a 1-2 mmol scale. For larger scales, adjustments to reagent loading and reaction time may be necessary.

Materials and Equipment

-

Reagents:

-

2-Bromonaphthalene (≥98%)

-

Pyrrolidine (≥99%, freshly distilled recommended)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (≥98%)

-

Sodium tert-butoxide (NaOt-Bu) (≥98%)

-

Anhydrous Toluene (or 1,4-Dioxane)

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Silica gel (230-400 mesh)

-

-

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)

-

Syringes and needles

-

Standard laboratory glassware for workup and chromatography

-

Rotary evaporator

-

Step-by-Step Procedure

Experimental Workflow Diagram

Caption: Fig. 2: Step-by-step experimental workflow.

-

Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the setup.

-

Reagent Addition: To the flask, add 2-bromonaphthalene (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv).

-

Scientist's Note: The palladium source and ligand are added as solids. For consistency, it is best practice to weigh these in a glovebox or quickly in the air and immediately place the flask under an inert atmosphere. Pre-catalysts can also be used for easier handling.[12]

-

-

Solvent and Amine Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-bromonaphthalene. Purge the resulting suspension with argon for 5-10 minutes. Finally, add pyrrolidine (1.2 equiv) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of hexanes and ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes) is typically effective.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Data

The choice of ligand, base, and solvent significantly impacts reaction efficiency. While the protocol above is robust, optimization may be required for different substrates.[6]

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Weak Base) | Rationale & Expected Outcome |

| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | All are effective Pd(0) precursors. Pd₂(dba)₃ is a direct Pd(0) source. |

| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | BINAP (3 mol%) | Bulky monophosphine ligands like XPhos and RuPhos are generally superior for coupling secondary amines.[8] BINAP may require higher temperatures. |

| Base | NaOt-Bu (1.4 equiv) | LHMDS (1.4 equiv) | K₃PO₄ (2.0 equiv) | NaOt-Bu is a strong, effective base.[9] K₃PO₄ is weaker and may be used for substrates with base-sensitive functional groups, but often requires longer reaction times or higher temperatures.[12] |

| Solvent | Toluene | 1,4-Dioxane | DMF | Toluene and dioxane are standard non-polar aprotic solvents. DMF is a polar option that can sometimes accelerate the reaction but may also lead to catalyst deactivation.[12][14] |

| Temperature | 100-110 °C | 100-110 °C | 110-120 °C | Higher temperatures may be needed for less reactive aryl chlorides or with weaker bases. |

| Expected Yield | >90% | >90% | 60-85% | Conditions A and B are highly optimized for this class of transformation. Condition C is a milder alternative but may result in lower yields. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst | Ensure anhydrous and oxygen-free conditions. Use freshly opened/purified reagents. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[12] |

| 2. Insufficient Base Strength | For challenging couplings, a strong base like NaOt-Bu or LHMDS is often necessary. Ensure the base is not degraded.[9] | |

| 3. Poor Ligand Choice | Screen different ligands. For secondary amines, bulky biaryl monophosphine ligands (e.g., XPhos, RuPhos) are typically superior.[5] | |

| Formation of Side Products | 1. Hydrodehalogenation | This occurs when the aryl halide is reduced. Lowering the reaction temperature or screening different ligands can mitigate this. |

| 2. Ligand Degradation | Phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere. | |

| Difficulty in Purification | 1. Streaking on TLC Plate | The product is a tertiary amine and can interact strongly with acidic silica gel. Add a small amount of triethylamine (0.5-1%) to the eluent to improve chromatography. |

| 2. Co-elution with Ligand | If the product and ligand byproducts have similar Rf values, try a different solvent system or consider an alternative purification method like acid-base extraction. |

Safety Precautions

-

Reagents: Palladium compounds can be toxic. Phosphine ligands can be air-sensitive and irritants. Sodium tert-butoxide is corrosive and reacts violently with water. Pyrrolidine is flammable and corrosive. Handle all chemicals in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Reaction Conditions: The reaction is performed under an inert atmosphere and at elevated temperatures. Use appropriate shielding and ensure proper temperature control.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.

References

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bath. Available at: [Link]

- Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.

-

The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

-

2-phenyl-1-pyrroline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications. Available at: [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. National Institutes of Health (NIH). Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

-

Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest. Available at: [Link]

-

Role of the Base in Buchwald–Hartwig Amination. ACS Publications. Available at: [Link]

-

Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available at: [Link]

-

A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

-

p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction. Taylor & Francis Online. Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Available at: [Link]

-

Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

Application Notes and Protocols: A Comprehensive Guide to the N-arylation of Pyrrolidine with Naphthyl Halides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

The synthesis of N-aryl pyrrolidines, particularly those bearing a naphthyl moiety, is of significant interest in medicinal chemistry and materials science. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its combination with the polycyclic aromatic system of naphthalene can impart unique pharmacological and photophysical properties. This document provides a detailed guide to the N-arylation of pyrrolidine with naphthyl halides, focusing on two of the most powerful and widely used methods: the Buchwald-Hartwig amination and the Ullmann condensation.

This guide is structured to provide not just procedural steps, but also the underlying chemical principles, empowering researchers to make informed decisions in their experimental design, troubleshoot common issues, and adapt these protocols to their specific needs.

Strategic Approaches to N-Naphthyl Pyrrolidine Synthesis

The direct formation of a C(aryl)-N bond between a naphthyl halide and pyrrolidine presents a significant synthetic challenge. The two primary catalytic methods that have revolutionized this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to classical methods.[1] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and clean conversions.

-

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation has seen a resurgence with the development of improved catalyst systems and the use of ligands.[2][3] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a more economical and sometimes complementary approach, particularly for large-scale syntheses.[2]

Mechanistic Insights: The "How" Behind the Synthesis

Understanding the catalytic cycles of both reactions is paramount for optimization and troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the naphthyl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Pyrrolidine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the N-naphthylpyrrolidine product.

Caption: The Buchwald-Hartwig catalytic cycle for the N-arylation of pyrrolidine.

The Ullmann Condensation Mechanism

The mechanism of the Ullmann reaction is more debated but is generally believed to involve copper in the +1 and +3 oxidation states.[3] A plausible pathway includes:

-

Formation of a Copper(I) Amide: The copper(I) catalyst reacts with pyrrolidine in the presence of a base to form a copper(I) pyrrolidide complex.

-

Oxidative Addition: The naphthyl halide undergoes oxidative addition to the copper(I) complex, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The N-naphthylpyrrolidine is formed via reductive elimination from the Cu(III) species, regenerating a Cu(I) species that continues the catalytic cycle.

Caption: A proposed catalytic cycle for the Ullmann N-arylation of pyrrolidine.

Experimental Protocols

The following protocols are representative procedures for the N-arylation of pyrrolidine with naphthyl halides. It is crucial to note that optimization of reaction conditions (catalyst loading, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Buchwald-Hartwig Amination of Pyrrolidine with 1-Bromonaphthalene

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of secondary amines with aryl bromides.

Materials:

-

1-Bromonaphthalene

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add anhydrous toluene (5 mL).

-

Add 1-bromonaphthalene (1.0 mmol, 1.0 equiv).

-

Add pyrrolidine (1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(1-naphthyl)pyrrolidine.

Protocol 2: Ullmann Condensation of Pyrrolidine with 2-Iodonaphthalene

This protocol is a representative procedure for a ligand-assisted Ullmann condensation.

Materials:

-

2-Iodonaphthalene

-

Pyrrolidine

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodonaphthalene (1.0 mmol, 1.0 equiv), pyrrolidine (2.0 mmol, 2.0 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Add anhydrous DMSO (5 mL).

-

Heat the reaction mixture to 120 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-naphthyl)pyrrolidine.

Data Presentation and Comparison

The choice between the Buchwald-Hartwig and Ullmann reactions often depends on the specific naphthyl halide isomer, available resources, and desired scale.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu₂O) |

| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) | Amino acids (e.g., L-proline), diamines |

| Base | Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Aprotic, non-polar (e.g., toluene, dioxane) | Polar, aprotic (e.g., DMSO, DMF) |

| Temperature | Generally 80-120 °C | Often higher, 100-160 °C |

| Reaction Time | Typically 12-24 hours | Can be longer, 24-48 hours |

| Substrate Scope | Broad, tolerates various functional groups | Can be more limited, sensitive to sterics |

| Cost | Palladium catalysts and phosphine ligands can be expensive | Copper catalysts are generally more economical |

| Halide Reactivity | I > Br > Cl >> F | I > Br > Cl |

Troubleshooting and Field-Proven Insights

Low or No Yield:

-

Inactive Catalyst: Ensure the use of high-purity, fresh palladium or copper precursors. For Buchwald-Hartwig, consider using a pre-catalyst.

-

Ligand Degradation: Phosphine ligands can be air-sensitive. Handle them under an inert atmosphere.

-

Inappropriate Base: The base must be strong enough to deprotonate pyrrolidine but not so strong as to cause side reactions. For sensitive substrates, a weaker base like K₃PO₄ may be beneficial, though it might require higher temperatures.

-

Solvent Purity: Ensure solvents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

Side Reactions:

-

Hydrodehalogenation: This side reaction, where the naphthyl halide is reduced to naphthalene, can be minimized by using bulky ligands that favor reductive elimination of the C-N bond.

-

Homocoupling of Naphthyl Halides: In Ullmann reactions, this can be a significant side reaction. Using an excess of the amine can help to suppress it.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the N-arylation of pyrrolidine.

Conclusion

The N-arylation of pyrrolidine with naphthyl halides is a robust and versatile transformation that can be achieved with high efficiency using either palladium or copper catalysis. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, and functional group compatibility. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can successfully synthesize a wide range of N-naphthylpyrrolidine derivatives for various applications in drug discovery and materials science.

References

-

Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1997). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

-

Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

PubChem. (n.d.). 1-(1-Naphthyl)pyrrolidine. [Link]

-

Wolfe, J. P., & Lira, R. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of Organic Chemistry, 70(14), 5435-5448. [Link]

-

Wikipedia. (2024). Ullmann condensation. [Link]

Sources

Technical Guide: Using 1-(2-Naphthyl)pyrrolidine as a Pharmaceutical Intermediate

[1][2][3]

Part 1: Executive Summary & Strategic Utility

1-(2-Naphthyl)pyrrolidine (also known as N-(2-naphthyl)pyrrolidine or 1-(naphthalen-2-yl)pyrrolidine) is a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Unlike its C-linked isomers (often associated with psychoactive stimulant analogs), this N-arylated tertiary amine serves as a critical building block for lipophilic ligand design.[1][2][3]

Core Pharmaceutical Applications[1][2][3][4][5]

-

GPCR Ligand Design: The naphthalene moiety acts as a bioisostere for indole or phenyl rings, providing enhanced

stacking interactions within hydrophobic receptor pockets (e.g., Serotonin 5-HT, Dopamine D2).[2][3] The pyrrolidine ring offers a restricted conformational space compared to diethylamine, improving receptor selectivity. -

Antimicrobial & Antifungal Scaffolds: N-naphthyl derivatives have demonstrated efficacy in disrupting fungal cell membranes (e.g., against Candida species) due to their amphiphilic nature.[1][2][3]

-

Metabolic Probes: Used in toxicology to study naphthalene epoxidation and ring-hydroxylation pathways mediated by CYP450 enzymes.[1][2][3]

Regulatory Note: While structurally distinct from regulated cathinones (e.g., Naphyrone), this compound is a chemical intermediate.[3] Researchers must verify local regulations regarding naphthalene derivatives.[1][2][3]

Part 2: Safety & Compliance (The "Safe Route" Mandate)

CRITICAL SAFETY WARNING: Historical synthesis routes for N-aryl naphthalenes often utilized 2-naphthylamine , a potent Class 1 Carcinogen (bladder cancer).[1][2][3]

-

Strict Prohibition: Do NOT use 2-naphthylamine as a starting material.[1][2][3]

-

Mandated Route: Use Palladium-catalyzed cross-coupling (Buchwald-Hartwig) starting from 2-bromonaphthalene .[1][2][3] This route avoids the formation and handling of free naphthylamine.[3]

Handling Protocols

Part 3: Synthesis Protocol (Buchwald-Hartwig Amination)

This protocol describes the "Safe Route" synthesis using 2-bromonaphthalene and pyrrolidine.[1][2][3] This method ensures high regioselectivity and avoids hazardous amine precursors.[2][3]

Reaction Scheme

Reagents:

-

Substrate: 2-Bromonaphthalene (1.0 equiv)

-

Solvent: Toluene (Anhydrous, degassed)[3]

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Evacuate and backfill with Argon (3 cycles).[3]

-

-

Charging Reagents:

-

Solvent & Amine Addition:

-

Reaction:

-

Workup:

-

Purification:

Part 4: Quality Control & Characterization[1][2]

Verify the identity and purity of the intermediate before using it in downstream applications.[3]

Analytical Specifications Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white solid or viscous pale yellow oil |

| Purity | HPLC (C18, ACN/Water) | > 98.0% (Area %) |

| Identity | 1H NMR (400 MHz, CDCl3) | Confirms structure (See diagnostic signals below) |

| Residual Pd | ICP-MS | < 10 ppm (Critical for biological assays) |

Diagnostic NMR Signals[1][2]

Part 5: Application Notes (Downstream Functionalization)

Once synthesized, this compound serves as a versatile scaffold.[1][2][3] The electron-rich nature of the naphthalene ring (activated by the pyrrolidine nitrogen) allows for regioselective functionalization.[2][3]

Vilsmeier-Haack Formylation[1][2][3]

-

Objective: Introduce an aldehyde group at the C-1 position (ortho to the pyrrolidine) to create a "push-pull" system or a handle for further chain extension.[1][2][3]

-

Outcome: 1-(Pyrrolidin-1-yl)-2-naphthaldehyde.[1][2][3] This is a key intermediate for fluorescent probes and conjugated dyes.[2][3]

Salt Formation for Bioassays[2]

Part 6: Visualization of Workflows

Diagram 1: Synthesis & Safety Logic

This flow diagram illustrates the critical decision path to avoid carcinogenic precursors.[2][3]

Caption: Comparative workflow highlighting the safety necessity of the Buchwald-Hartwig route over the carcinogenic naphthylamine route.

Diagram 2: Structure-Activity Relationship (SAR) Logic

How this scaffold functions in a drug binding pocket.[1][2][3]

Caption: Mechanistic basis for using the N-naphthyl pyrrolidine scaffold in receptor ligand design.

Part 7: References

-

Buchwald, S. L., et al. (1998).[2][3] "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Accounts of Chemical Research, 31(12), 805–818.[3]

-

Hartwig, J. F. (1998).[3] "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition, 37(15), 2046–2067.[3]

-

Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[3] [1]

-

Sigma-Aldrich. "this compound Product Information." Merck KGaA.[1][2][3]

-

National Toxicology Program. "Report on Carcinogens: 2-Naphthylamine." U.S. Department of Health and Human Services.[2][3]

Strategic Functionalization of 1-(2-Naphthyl)pyrrolidine for SAR Studies

Content Type: Application Note & Technical Protocol Subject: Late-Stage Functionalization (LSF) & Divergent Synthesis Doc ID: AN-SAR-NP-2025-v1

Executive Summary & Strategic Context

The 1-(2-naphthyl)pyrrolidine scaffold represents a privileged pharmacophore in neuropharmacology, particularly in the development of monoamine transporter (MAT) inhibitors. While the core structure exhibits potent affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), its clinical utility is often limited by poor metabolic stability (rapid hydroxylation at the naphthalene C-1 position) and suboptimal selectivity profiles (DAT vs. SERT).

This Application Note provides a modular protocol for the Late-Stage Functionalization (LSF) of this scaffold. Unlike traditional de novo synthesis, these protocols allow medicinal chemists to directly modify the parent scaffold to rapidly generate Structure-Activity Relationship (SAR) libraries.

Key Objectives:

-

Metabolic Blocking: Steric and electronic occlusion of the C-1 "soft spot" on the naphthalene ring.

-

Distal Extension: Functionalization of the C-6 position to probe the secondary binding pocket of the transporter.

-

Ring Editing:

-C-H functionalization of the pyrrolidine ring to modulate stereochemistry and basicity.

Structural Analysis & Modification Vectors

To rationalize the SAR strategy, we define three distinct vectors of modification.

Figure 1: Strategic vectors for the divergent functionalization of the naphthyl-pyrrolidine scaffold.

Protocol A: Naphthalene Ring Modulation (Vectors A & C)

The naphthalene ring is prone to oxidative metabolism, primarily at the

Experiment A1: Regioselective C-1 Bromination (Metabolic Blocking)

Rationale: Introducing a halogen at C-1 blocks P450-mediated hydroxylation and provides a handle for further cross-coupling. Mechanism: Electrophilic Aromatic Substitution (EAS). The pyrrolidine nitrogen is an ortho/para director, activating C-1 and C-3. C-1 is kinetically favored despite steric hindrance.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (

) -

Temp:

to RT

Step-by-Step Protocol:

-

Dissolution: Dissolve

of substrate in -

Addition: Cool to

. Add NBS ( -

Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC/LC-MS.

-

Checkpoint: If C-3 bromination (minor product) is observed, lower temperature to

.

-

-

Workup: Quench with saturated

. Extract with EtOAc ( -

Purification: Flash chromatography (Hexane/EtOAc). The C-1 bromo isomer typically elutes first due to twisting of the pyrrolidine ring out of planarity (steric bulk).

Experiment A2: Distal C-6 Functionalization via Ir-Catalyzed C-H Borylation

Rationale: Accessing the C-6 position is difficult via EAS. Iridium-catalyzed C-H activation is sterically governed, favoring the distal C-6 and C-7 positions.

Materials:

-

Catalyst:

( -

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (

) -

Boron Source:

(bis(pinacolato)diboron) (1.0 equiv) -

Solvent: THF or MTBE (anhydrous)

Step-by-Step Protocol:

-

Catalyst Prep: In a glovebox or under Argon, mix

and dtbpy in THF ( -

Reaction: Add

and the substrate ( -

Heating: Seal the vial and heat to

for 16 hours. -

Workup: Cool to RT. Pass through a short silica plug to remove Ir catalyst.

-

Outcome: This yields the 6-BPin and 7-BPin isomers (approx 2:1 ratio). These intermediates can be immediately subjected to Suzuki-Miyaura coupling (Pd-catalyzed arylation) to attach diverse aryl tails.

Protocol B: Pyrrolidine Ring Editing (Vector B)

Modifying the saturated ring directly is challenging. Traditional methods require de novo synthesis. Here, we utilize Photoredox Cross-Dehydrogenative Coupling (CDC) to functionalize the

Experiment B1: -C-H Arylation (Photoredox)

Rationale: To introduce polarity or steric bulk adjacent to the nitrogen, affecting the pKa and transporter selectivity.

Materials:

-

Photocatalyst:

( -

Coupling Partner: 1,4-Dicyanobenzene (as a radical acceptor/arylating agent)

-

Light Source: Blue LEDs (450 nm)

-

Solvent: DMSO/

Step-by-Step Protocol:

-

Setup: In a glass vial, combine substrate (

), photocatalyst ( -

Degassing: Sparge with Argon for 15 minutes (Oxygen quenches the triplet state of the catalyst).

-

Irradiation: Irradiate with Blue LEDs at RT for 24 hours.

-

Mechanism: The catalytic cycle involves the oxidation of the amine to an

-amino radical, which attacks the arene. -

Purification: The product will be a racemic

-aryl pyrrolidine. Chiral HPLC is required for enantioseparation if specific stereoisomers are needed.

Workflow Visualization

The following diagram illustrates the decision tree for generating a focused library from the parent scaffold.

Figure 2: Decision tree for Late-Stage Functionalization (LSF) workflows.

SAR Data Interpretation & Expected Outcomes[1]

When analyzing the functionalized derivatives, the following trends are generally observed in this scaffold class.

Table 1: Predicted SAR Trends for this compound Derivatives

| Modification Site | Chemical Change | Predicted Biological Effect | Mechanistic Basis |

| Naphthyl C-1 | Halogenation (F, Cl, Br) | Blocks CYP450 hydroxylation; induces ring twist reducing | |

| Naphthyl C-6 | Aryl/Heteroaryl extension | Extends into the S2 binding pocket (allosteric site) of the transporter. | |

| Pyrrolidine | Methylation/Arylation | Increases steric bulk near the critical Asp residue in the binding site. | |

| Pyrrolidine Ring | Ring Contraction (Azetidine) | Lowers CNS penetration; alters vector of the nitrogen lone pair. |

Analytical Note on Chirality

The parent scaffold is achiral, but

-

Recommendation: Separate enantiomers using a Chiralpak AD-H column (Hexane/IPA gradient).

-

Insight: Generally, the (

)-enantiomer of pyrrolidine-based MAT inhibitors exhibits higher affinity for DAT compared to the (

References

-

Regioselective Naphthalene Functionalization

- Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society, 136(11), 4287–4299.

-

Pyrrolidine C-H Functionalization

- McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117.

-

SAR of Naphthyl-Pyrrolidine Scaffolds

- Meltzer, P. C., et al. (2006). Structure–Activity Relationships of Inhibition of the Dopamine Transporter by 1-Aryl-2-benzylpyrrolidines. Journal of Medicinal Chemistry, 49(4), 1420–1432.

-

General C-H Activation Reviews

- Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals.

Application Notes and Protocols for the Scalable Synthesis of 1-(2-Naphthyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(2-Naphthyl)pyrrolidine Scaffold

The this compound moiety is a significant structural motif in medicinal chemistry and materials science. As a key building block, it is incorporated into a variety of compounds with potential therapeutic applications, including as receptor antagonists and enzyme inhibitors. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional scaffold that can effectively present substituents for interaction with biological targets. The naphthyl group, a bicyclic aromatic system, provides a large, lipophilic surface area that can engage in π-stacking and hydrophobic interactions. The combination of these two fragments in this compound creates a unique pharmacological profile, making its efficient and scalable synthesis a topic of considerable interest for drug discovery and development programs.

This guide provides an in-depth analysis of two robust and scalable synthetic routes for the preparation of this compound, designed to be a valuable resource for researchers in both academic and industrial settings. The presented methodologies, Palladium-Catalyzed Buchwald-Hartwig Amination and Iridium-Catalyzed Reductive Amination, have been selected for their high efficiency, broad substrate scope, and potential for large-scale production.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and high yields.[3]

Expertise & Experience: The Rationale Behind the Buchwald-Hartwig Approach

The synthesis of this compound via the Buchwald-Hartwig amination involves the cross-coupling of 2-bromonaphthalene with pyrrolidine. The success of this reaction hinges on a carefully orchestrated catalytic cycle mediated by a palladium complex.

The Catalytic Cycle:

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromonaphthalene), forming a Pd(II) intermediate.[4]

-

Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[4]

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine (this compound), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

The Critical Role of Ligands:

The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are particularly effective.[5][6] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[5] Furthermore, their steric bulk facilitates the reductive elimination step, preventing catalyst decomposition and promoting high turnover numbers.[7] For the coupling of a secondary cyclic amine like pyrrolidine, ligands such as BINAP or XPhos are often excellent choices.[1][8]

Choice of Base and Solvent:

A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] The solvent must be anhydrous and is typically an aprotic solvent like toluene or dioxane, which can solubilize the reactants and the catalyst complex.[10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is adapted from established procedures for the N-arylation of cyclic amines.[11]

Materials:

-

2-Bromonaphthalene

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and hotplate

-

Condenser

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.01-0.02 equivalents), BINAP (0.02-0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add anhydrous toluene to the flask, followed by 2-bromonaphthalene (1.0 equivalent) and pyrrolidine (1.2 equivalents).

-

Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash with brine. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Catalyst Loading | 1-2 mol% Pd₂(dba)₃ | Sufficient for efficient catalysis while being cost-effective. |

| Ligand | 2-4 mol% BINAP | A robust ligand for coupling secondary amines. |

| Base | 1.4 equivalents NaOtBu | Ensures complete deprotonation of the amine. |

| Solvent | Anhydrous Toluene | Aprotic solvent that solubilizes reactants and catalyst. |